molecular formula C27H33ClFN9O2 B1193417 Pralsetinib HCl

Pralsetinib HCl

カタログ番号 B1193417
分子量: 570.0704
InChIキー: CCYKAXKRSKSMNX-MJFWUJRASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pralsetinib, also known as BLU-667, is a highly potent, selective, next generation RET inhibitor with IC50 of 0.3-0.4 nM for WT RET, RET mutants V804L, V804M, M918T and CCDC6-RET fusion.. BLU-667 is a potent and selective inhibitor of RET mutations, fusions, and predicted resistant mutants. RET fusions are key drivers of multiple cancers, including lung and thyroid cancer, and our research suggests that RET also plays a key role in some colon and breast cancers. By simultaneously targeting the primary driver and predicted resistant mutants that render cancer cells insensitive to treatment with currently approved drugs,

科学的研究の応用

  • Pharmacokinetics and Brain Penetration : Pralsetinib's pharmacokinetics are influenced by transporters and enzymes like ABCB1, ABCG2, and CYP3A. Notably, ABCB1 and ABCG2 significantly limit pralsetinib's brain penetration and oral availability. These insights are crucial for its clinical development (Wang et al., 2021).

  • Clinical Applications in Various Cancers : Pralsetinib is a selective RET inhibitor used in treating various cancers, including non-small cell lung cancer (NSCLC), papillary thyroid cancer, and medullary thyroid carcinoma. Its efficacy is evident in metastatic RET fusion-positive NSCLC and is under regulatory review for thyroid cancers (Markham, 2020).

  • Preclinical Development and Clinical Validation : Pralsetinib's preclinical development and clinical validation have shown its high potency and lower toxicity compared to Multi-Kinase Inhibitors (MKI), particularly in RET-mutated thyroid cancer treatment. Its better safety profile is attributed to lower inhibition of other tyrosine kinases, especially VEGFR (Locantore et al., 2021).

  • Efficacy Across Multiple Solid Tumor Types : Pralsetinib has shown broad and durable anti-tumor activity across multiple advanced solid tumor types, regardless of RET fusion genotype. It is well-tolerated and demonstrates potential for broad use in oncology (Subbiah et al., 2020).

  • RET Fusion-Positive NSCLC Treatment : Pralsetinib has been evaluated for its safety, tolerability, and antitumor activity in patients with RET fusion-positive NSCLC. It has shown promising results as a new oral treatment option for these patients (Gainor et al., 2021).

  • RET-Altered Thyroid Cancers : In patients with RET-altered thyroid cancers, pralsetinib has shown significant antitumor activity and is a well-tolerated, potent, once-daily oral treatment option (Subbiah et al., 2021).

特性

製品名

Pralsetinib HCl

分子式

C27H33ClFN9O2

分子量

570.0704

IUPAC名

(1s,4R)-N-((S)-1-(4-(4-fluoro-1H-pyrazol-1-yl)phenyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide hydrochloride

InChI

InChI=1S/C27H32FN9O2.ClH/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37;/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36);1H/t18-,19-,27-;/m0./s1

InChIキー

CCYKAXKRSKSMNX-MJFWUJRASA-N

SMILES

O=C([C@@]1(OC)CC[C@@H](C2=NC(NC3=NNC(C)=C3)=CC(C)=N2)CC1)N[C@H](C4=CC=C(N5N=CC(F)=C5)N=C4)C.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BLU-667;  BLU 667;  BLU667;  Pralsetinib HCl;  Pralsetinib hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pralsetinib HCl
Reactant of Route 2
Reactant of Route 2
Pralsetinib HCl
Reactant of Route 3
Pralsetinib HCl
Reactant of Route 4
Pralsetinib HCl
Reactant of Route 5
Pralsetinib HCl
Reactant of Route 6
Pralsetinib HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。